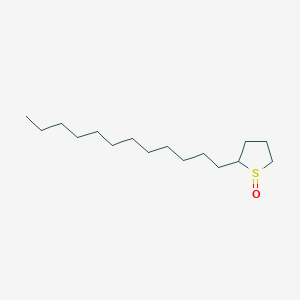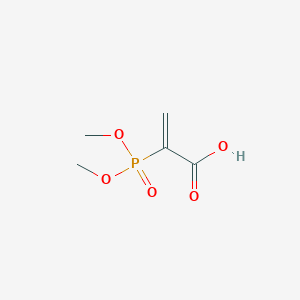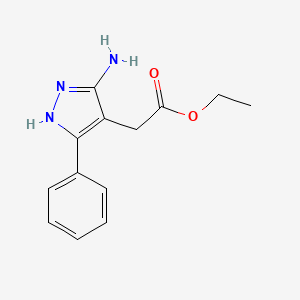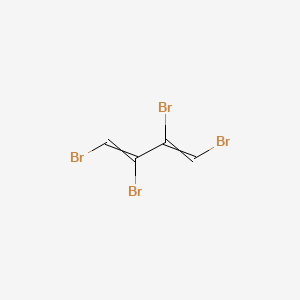![molecular formula C26H45N3O3 B14285266 N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide CAS No. 138219-95-1](/img/no-structure.png)
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and an octadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide typically involves a multi-step process. One common method includes the nitration of a dimethylaminophenyl precursor, followed by the coupling of the nitrophenyl intermediate with an octadecanamide chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.
化学反応の分析
Types of Reactions
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-[3-(Dimethylamino)propyl]octadecanamide
- N-[2-(Dimethylamino)ethyl]octadecanamide
- N-[4-(Dimethylamino)butyl]octadecanamide
Uniqueness
N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is unique due to the presence of both a nitrophenyl group and a long octadecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
| 138219-95-1 | |
分子式 |
C26H45N3O3 |
分子量 |
447.7 g/mol |
IUPAC名 |
N-[2-(dimethylamino)-5-nitrophenyl]octadecanamide |
InChI |
InChI=1S/C26H45N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30)27-24-22-23(29(31)32)20-21-25(24)28(2)3/h20-22H,4-19H2,1-3H3,(H,27,30) |
InChIキー |
NFUJPSHDGFFUDI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)


![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)


![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)


